Physical and chemical properties of Tert-butyl 3-bromobenzylcarbamate.
Physical and chemical properties of Tert-butyl 3-bromobenzylcarbamate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-bromobenzylcarbamate, a member of the carbamate family, is a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a bromine atom on the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the benzylamine nitrogen. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules. The bromo-substituent provides a reactive handle for cross-coupling reactions, allowing for the introduction of various functionalities, while the Boc group offers a stable yet readily cleavable protecting group for the amine, essential for multi-step synthetic strategies. This guide provides a comprehensive overview of the known physical and chemical properties of Tert-butyl 3-bromobenzylcarbamate, along with available experimental data and methodologies.
Chemical and Physical Properties
A summary of the key physical and chemical properties of Tert-butyl 3-bromobenzylcarbamate is presented below. It is important to note that while some experimental data is available, certain properties are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆BrNO₂ | PubChem[1] |
| Molecular Weight | 286.16 g/mol | PubChem[2] |
| Appearance | Solid (predicted) | --- |
| Melting Point | Data not available | --- |
| Boiling Point | 370.3 °C at 760 mmHg (predicted) | --- |
| Density | 1.319 g/cm³ (predicted) | --- |
| Solubility | Soluble in organic solvents | General chemical knowledge |
| InChI | InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3,(H,14,15) | PubChem[1] |
| SMILES | CC(C)(C)OC(=O)NCC1=CC(=CC=C1)Br | PubChem[1] |
| CAS Number | 171663-13-1 | --- |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group, the benzylic protons, and the aromatic protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.45 | Singlet | 9H | -C(CH₃)₃ |
| ~4.30 | Doublet | 2H | -CH₂- |
| ~5.00 | Broad Singlet | 1H | -NH- |
| 7.15 - 7.45 | Multiplet | 4H | Aromatic protons |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~28.5 | -C(CH₃)₃ |
| ~44.5 | -CH₂- |
| ~80.0 | -C(CH₃)₃ |
| 122.0 - 142.0 | Aromatic carbons |
| ~156.0 | C=O (Carbamate) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the N-H, C-H, C=O, and C-Br bonds.
| Frequency (cm⁻¹) | Functional Group |
| 3400 - 3200 | N-H stretch |
| 3000 - 2850 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (carbamate) |
| 1600 - 1450 | C=C stretch (aromatic) |
| 600 - 500 | C-Br stretch |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment |
| 285/287 | [M]⁺ (isotopic pattern for Br) |
| 230/232 | [M - C₄H₉]⁺ |
| 170/172 | [BrC₆H₄CH₂]⁺ |
| 57 | [C₄H₉]⁺ |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of Tert-butyl 3-bromobenzylcarbamate is not widely published, a general and reliable method involves the reaction of 3-bromobenzylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
General Synthesis Protocol
Materials:
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3-Bromobenzylamine hydrochloride
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
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Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of 3-bromobenzylamine hydrochloride in a suitable organic solvent (e.g., dichloromethane or THF), add a base such as triethylamine or an aqueous solution of sodium bicarbonate to neutralize the hydrochloride salt and free the amine.
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To the resulting mixture, add a solution of di-tert-butyl dicarbonate (1.0 - 1.2 equivalents) in the same solvent dropwise at room temperature.
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Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Tert-butyl 3-bromobenzylcarbamate.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity. The melting point of the solid product should also be determined.
Reactivity and Synthetic Applications
The chemical reactivity of Tert-butyl 3-bromobenzylcarbamate is primarily dictated by the bromine atom on the aromatic ring and the Boc-protected amine.
Reactions at the Bromine Position
The carbon-bromine bond is a versatile functional group for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.
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Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, introducing alkyl, alkenyl, or aryl groups at the 3-position of the benzyl ring.
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Heck Coupling: Palladium-catalyzed reaction with alkenes can be used to introduce vinyl groups.
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Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, provides a route to substituted alkynes.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines, amides, or carbamates can be used to form new carbon-nitrogen bonds.
Reactions involving the Boc-Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.
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Deprotection: The Boc group can be readily cleaved using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane or methanol. This regenerates the free amine, which can then be used in subsequent synthetic steps.
Logical Workflow for Synthesis and Application
The following diagram illustrates a typical workflow for the synthesis and subsequent functionalization of Tert-butyl 3-bromobenzylcarbamate.
Caption: A logical workflow for the synthesis and application of Tert-butyl 3-bromobenzylcarbamate.
Biological Activity
There is limited publicly available information specifically detailing the biological activity or signaling pathways of Tert-butyl 3-bromobenzylcarbamate. However, the structural motifs present in this molecule are found in numerous biologically active compounds. The bromophenyl group can be a key pharmacophore in various therapeutic agents, and the benzylcarbamate moiety is a common feature in medicinal chemistry.
Derivatives of this compound, where the bromine atom is replaced through cross-coupling reactions, could potentially exhibit a wide range of biological activities, including but not limited to:
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Enzyme Inhibition: The substituted phenyl ring could interact with the active sites of various enzymes.
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Receptor Binding: The overall structure could serve as a scaffold for designing ligands for specific receptors.
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Antimicrobial or Anticancer Activity: Many compounds containing substituted benzylamine moieties have shown promise in these therapeutic areas.[3][4][5]
Further research is required to elucidate the specific biological effects and potential therapeutic applications of Tert-butyl 3-bromobenzylcarbamate and its derivatives.
Conclusion
Tert-butyl 3-bromobenzylcarbamate is a valuable and versatile building block in organic synthesis. Its key features, the reactive bromine atom and the stable Boc-protecting group, allow for a wide range of chemical transformations, making it an important intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical research. While detailed experimental data for some of its physical properties and its specific biological activities are not extensively documented, its synthetic utility is well-established based on the known reactivity of its functional groups. This guide provides a foundational understanding of this compound for researchers and scientists working in the field of chemical synthesis and drug discovery.
References
- 1. PubChemLite - Tert-butyl 3-bromobenzylcarbamate (C12H16BrNO2) [pubchemlite.lcsb.uni.lu]
- 2. tert-Butyl 3-(bromomethyl)phenylcarbamate | C12H16BrNO2 | CID 14523558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review | MDPI [mdpi.com]
- 5. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
